molecular formula C10H17N5O2 B15238005 Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate

Cat. No.: B15238005
M. Wt: 239.27 g/mol
InChI Key: ZYDJSXTXCSZKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo-pyrimidine derivative characterized by a [1,2,4]triazolo[4,3-c] annelated pyrimidine core, a tert-butyl carboxylate group at position 6, and an amino substituent at position 2.

Properties

IUPAC Name

tert-butyl 3-amino-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDJSXTXCSZKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate typically involves multi-component reactions. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its short reaction times, high yields, and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Triazolo-Pyrimidine Derivatives

Tert-butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
  • Key Difference: Bromine substituent at position 3 instead of amino.
  • Impact: The bromo group increases molecular weight (303.17 vs. ~265 for the amino analog) and alters reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Spectral Data : Bromine’s electronegativity may downfield-shift adjacent proton signals in NMR, similar to trends observed in triazolo[4,3-c]pyrimidine derivatives (e.g., C3-H in compound 7: δ ~8.5 ppm) .
Tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • Key Difference : Pyrido[4,3-d]pyrimidine core instead of triazolo[4,3-c]pyrimidine.
  • The amino group at position 2 may engage in distinct hydrogen-bonding interactions compared to position 3 in the target compound .

Annelation Isomerism: [4,3-c] vs. [1,5-c] Derivatives

Photophysical Properties
  • [1,2,4]Triazolo[4,3-c]quinazolines (e.g., compounds 4a–4f): Absorption maxima at 312–328 nm. Ethyl substituents induce hypsochromic shifts due to steric twisting of biphenyl moieties .
  • [1,2,4]Triazolo[1,5-c]quinazolines (e.g., compounds 5a–5f): Red-shifted absorption (340–375 nm) due to extended π-conjugation. Substituent effects are less pronounced .
  • Relevance to Target Compound : The [4,3-c] annelation in the target compound likely results in shorter conjugation pathways compared to [1,5-c] isomers, affecting UV-Vis profiles and electronic transitions.
NMR Spectral Trends
  • Triazolo[4,3-c]pyrimidines : C3-H protons appear downfield (δ 8.5–9.0 ppm) due to deshielding by adjacent electronegative atoms .
  • Triazolo[1,5-c]pyrimidines : C2-H protons resonate upfield (δ 7.5–8.0 ppm), reflecting differences in electron density distribution .

Core Heterocycle Modifications

Pyrido[4,3-d]pyrimidine Derivatives (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate)
  • Structural Difference : Pyrido-pyrimidine core lacks the triazole ring, reducing nitrogen density.
  • Impact : Lower hydrogen-bonding capacity and altered metabolic stability. Chlorine substituents enhance electrophilicity, enabling nucleophilic substitution reactions .
Spiro and Fused Derivatives (e.g., tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4′-piperidine]-1′-carboxylate)
  • Structural Difference : Spiro architecture introduces conformational rigidity.
  • Impact : Enhanced stereochemical control in drug design but reduced synthetic accessibility .

Comparative Data Tables

Table 1: Structural and Spectral Comparison of Selected Derivatives

Compound Name Core Structure Substituent Molecular Weight Absorption λ_max (nm) Key NMR Shifts (δ, ppm)
Target Compound [1,2,4]Triazolo[4,3-c] 3-NH2 ~265 Not reported C3-H: ~8.5–9.0
3-Bromo analog [1,2,4]Triazolo[4,3-c] 3-Br 303.17 Not reported C3-H: ~8.5–9.0
[1,2,4]Triazolo[1,5-c]quinazoline [1,2,4]Triazolo[1,5-c] 4′-NH2 ~350 340–375 C2-H: ~7.5–8.0
Pyrido[4,3-d]pyrimidine Pyrido[4,3-d] 2-NH2 223.27 Not reported Aromatic H: ~8.79

Biological Activity

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate (CAS: 2102412-28-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action:

  • COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies demonstrated IC50 values suggesting potent COX-2 inhibition compared to standard drugs like celecoxib .
  • Antioxidant Activity : The compound has been reported to possess antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : In vivo studies have indicated that the compound reduces inflammation in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests .

Biological Activity Overview

Activity Type Mechanism/Target IC50 Values Reference
COX-2 InhibitionEnzyme inhibition10.50 - 42 μM
AntioxidantFree radical scavengingNot specified
Anti-inflammatoryIn vivo models0.04 ± 0.09 μmol

Case Study 1: Anti-inflammatory Properties

In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was evaluated alongside established anti-inflammatory agents. The results highlighted its effectiveness in reducing inflammation markers in animal models.

Case Study 2: COX Selectivity

A comparative analysis was conducted to evaluate the selectivity of this compound against COX-1 and COX-2 enzymes. The findings revealed a significant selectivity towards COX-2 with an enhanced safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.